molecular formula C15H24N2O2S B5694813 N'-(benzenesulfonyl)-N,N-dibutylmethanimidamide

N'-(benzenesulfonyl)-N,N-dibutylmethanimidamide

Cat. No.: B5694813
M. Wt: 296.4 g/mol
InChI Key: RYOTXYPCVZBSTL-JQIJEIRASA-N
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Description

N’-(benzenesulfonyl)-N,N-dibutylmethanimidamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(benzenesulfonyl)-N,N-dibutylmethanimidamide typically involves the reaction of benzenesulfonyl chloride with N,N-dibutylmethanimidamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-(benzenesulfonyl)-N,N-dibutylmethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(benzenesulfonyl)-N,N-dibutylmethanimidamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-(benzenesulfonyl)-N,N-dibutylmethanimidamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    N-Butyl-Benzenesulfonamide: Similar structure but with a butyl group instead of the dibutylmethanimidamide moiety.

    Benzenesulfonyl Chloride: Precursor used in the synthesis of various sulfonamide derivatives.

    Thiazolidinone–benzene sulfonamide: Known for its antibacterial properties

Uniqueness

N’-(benzenesulfonyl)-N,N-dibutylmethanimidamide stands out due to its unique dibutylmethanimidamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N'-(benzenesulfonyl)-N,N-dibutylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-3-5-12-17(13-6-4-2)14-16-20(18,19)15-10-8-7-9-11-15/h7-11,14H,3-6,12-13H2,1-2H3/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOTXYPCVZBSTL-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C=NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CCCC)/C=N/S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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